
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide is a chemical compound with a unique structure that includes a phenol group, an aminoethyl chain, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide typically involves multiple steps. One common method includes the fluorination of a precursor phenol compound followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the aminoethyl chain can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring or the aminoethyl chain.
科学研究应用
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminoethyl chain may facilitate interactions with specific biological pathways. These interactions can lead to various biochemical effects, depending on the context of the research.
相似化合物的比较
Similar Compounds
Phenol, 4-(2-aminoethyl)-: This compound lacks the fluorine atom but shares a similar structure and reactivity.
Phenol, 4-(2-aminoethyl)-2-chloro-: Similar to the fluorinated version but with a chlorine atom instead of fluorine.
Phenol, 4-(2-aminoethyl)-2-bromo-: Contains a bromine atom, offering different reactivity and properties compared to the fluorinated compound.
Uniqueness
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the stability and binding affinity of compounds, making this particular compound valuable in research applications where these properties are desired.
属性
CAS 编号 |
113676-36-1 |
|---|---|
分子式 |
C8H11BrFNO |
分子量 |
236.08 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-7-5-6(3-4-10)1-2-8(7)11;/h1-2,5,11H,3-4,10H2;1H |
InChI 键 |
STLJUXKDAJOEKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCN)F)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


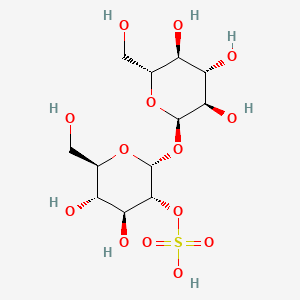
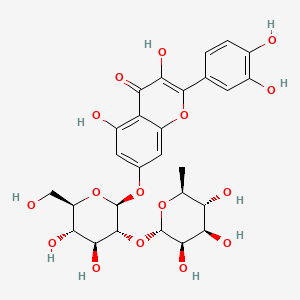


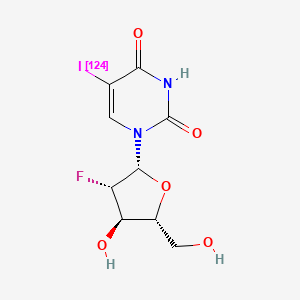
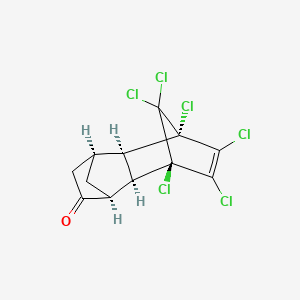

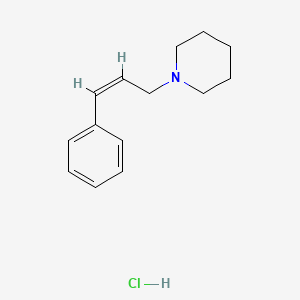
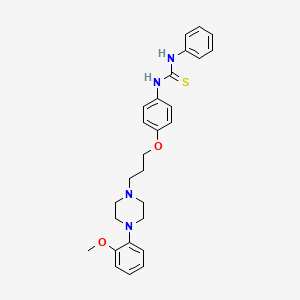
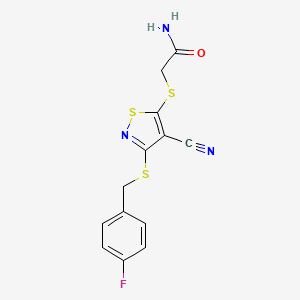
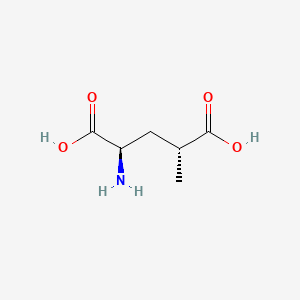
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)

![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
